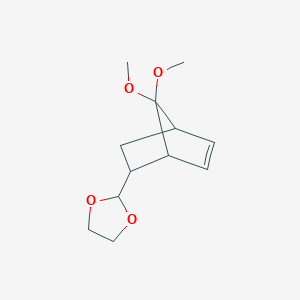
5-(1,3-Dioxolan-2-yl)-2-norbornen-7-one dimethyl acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dioxolan-2-yl)-2-norbornen-7-one dimethyl acetal is a compound that features a dioxolane ring fused to a norbornene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-2-norbornen-7-one dimethyl acetal typically involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion . Common catalysts used include toluenesulfonic acid and zirconium tetrachloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,3-Dioxolan-2-yl)-2-norbornen-7-one dimethyl acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: LiAlH4 and NaBH4 are typical reducing agents.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction can produce alcohols .
Applications De Recherche Scientifique
5-(1,3-Dioxolan-2-yl)-2-norbornen-7-one dimethyl acetal has several applications in scientific research:
Mécanisme D'action
The mechanism by which 5-(1,3-Dioxolan-2-yl)-2-norbornen-7-one dimethyl acetal exerts its effects involves the formation of a stable acetal linkage. This linkage protects the carbonyl group from nucleophilic attack, allowing selective reactions to occur at other functional groups . The compound can also undergo hydrolysis under acidic conditions to regenerate the original carbonyl compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: Similar to 1,3-dioxolane but with a six-membered ring.
Tetrahydrofuran (THF): A five-membered ring ether with similar solvent properties.
Ethylene Glycol Acetals: Compounds formed by the acetalization of ethylene glycol with various carbonyl compounds.
Uniqueness
5-(1,3-Dioxolan-2-yl)-2-norbornen-7-one dimethyl acetal is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity compared to other acetal compounds . This uniqueness makes it valuable in applications requiring selective protection and deprotection of carbonyl groups .
Propriétés
Numéro CAS |
31969-67-2 |
|---|---|
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-(7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H18O4/c1-13-12(14-2)8-3-4-10(12)9(7-8)11-15-5-6-16-11/h3-4,8-11H,5-7H2,1-2H3 |
Clé InChI |
RWDPSVIWBHLBRZ-UHFFFAOYSA-N |
SMILES canonique |
COC1(C2CC(C1C=C2)C3OCCO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



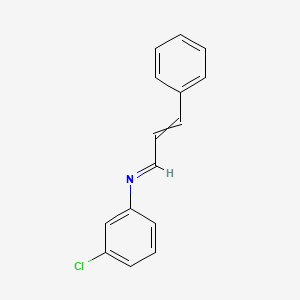
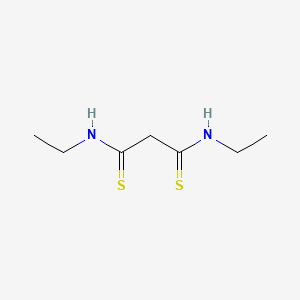
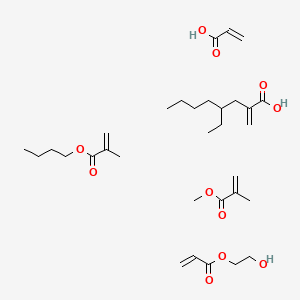

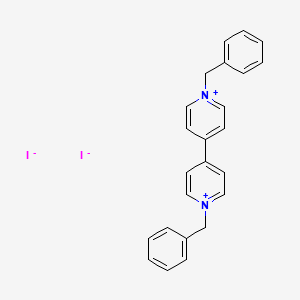
![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-](/img/structure/B14676449.png)
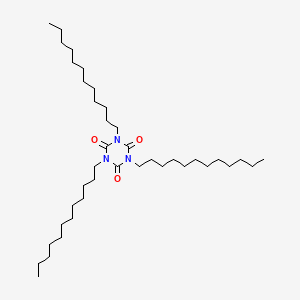

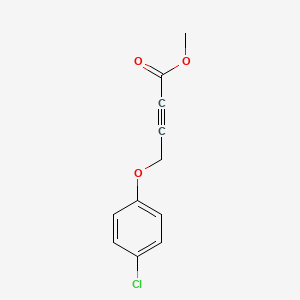
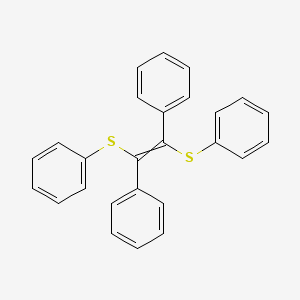
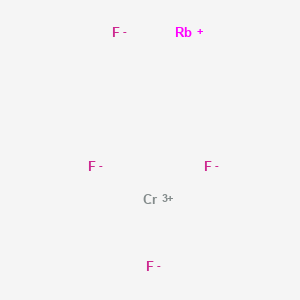

![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)
